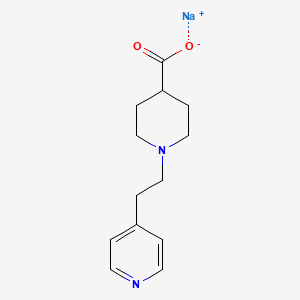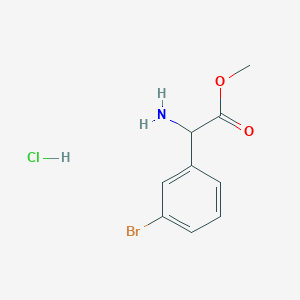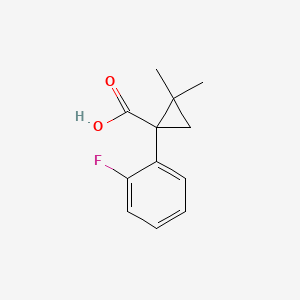
1-(2-氟苯基)-2,2-二甲基环丙烷羧酸
描述
1-(2-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C12H13FO2 and its molecular weight is 208.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
噻吩衍生物的合成
噻吩衍生物因其广泛的生物效应而在药物化学中具有重要意义。所讨论的化合物可以通过杂环化过程用于噻吩衍生物的合成。 这些衍生物已被探索用于抗癌、抗炎和抗菌等性质 .
有机半导体的开发
有机半导体是电子学发展中的关键。 1-(2-氟苯基)-2,2-二甲基环丙烷羧酸的结构框架可以被整合到用于有机场效应晶体管 (OFET) 和有机发光二极管 (OLED) 的分子中,从而提高其性能和效率 .
腐蚀抑制
在工业化学中,噻吩基分子(可从该化合物合成)用作腐蚀抑制剂。 这种应用对于保护材料和基础设施在恶劣的化学环境中至关重要 .
药理特性
具有噻吩环系统的化合物(可从 1-(2-氟苯基)-2,2-二甲基环丙烷羧酸衍生)表现出多种药理特性。 它们已被研究用于治疗高血压和动脉粥样硬化等疾病的潜力 .
麻醉应用
该化合物的衍生物已被用于医疗领域作为麻醉剂。 例如,阿替卡因具有噻吩框架,是欧洲已知的牙科麻醉剂,作为电压门控钠通道阻滞剂 .
抗病毒研究
吲哚衍生物(可从该化合物合成)在抗病毒研究中表现出前景。 这些衍生物已针对一系列 RNA 和 DNA 病毒进行了测试,展示了它们作为抗病毒剂的潜力 .
分析表征
该化合物已被用于研究化学品的分析表征,如氟灵坦及其异构体。 这种应用对于理解新合成分子的化学性质和潜在用途至关重要 .
材料科学应用
从该化合物衍生的噻吩基分子在材料科学中具有应用。 它们用于制造具有高科技应用所需特定性能的先进材料 .
属性
IUPAC Name |
1-(2-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c1-11(2)7-12(11,10(14)15)8-5-3-4-6-9(8)13/h3-6H,7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISGDNPYRXZDBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C2=CC=CC=C2F)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672383 | |
| Record name | 1-(2-Fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-90-9 | |
| Record name | 1-(2-Fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


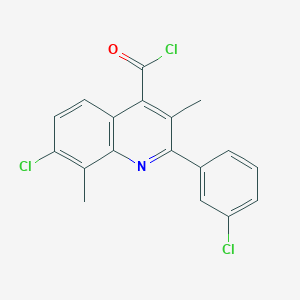
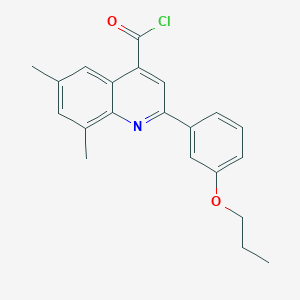
![5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1453424.png)


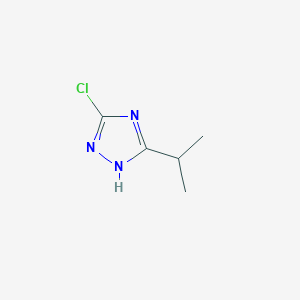
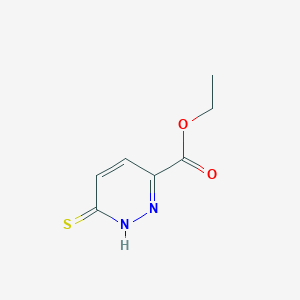
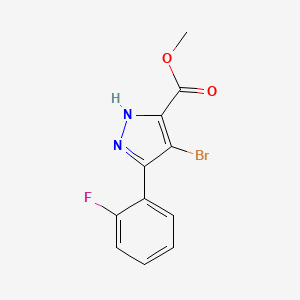
![[2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine](/img/structure/B1453433.png)
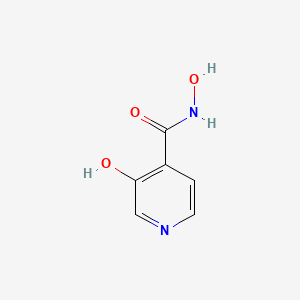
![6-Piperazin-1-yl-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1453435.png)

